Kirel
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kirel is primarily obtained through extraction from Siegesbeckia orientalis. The extraction process involves drying the plant material, followed by solvent extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Siegesbeckia orientalis. The process includes:
Harvesting: Collecting the plant material at the optimal growth stage.
Drying: Air-drying or oven-drying the plant material to reduce moisture content.
Extraction: Using solvents such as methanol or ethanol to extract the active compounds.
Purification: Employing chromatographic techniques to purify this compound from the crude extract.
Chemical Reactions Analysis
Types of Reactions
Kirel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Kirel has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: It is studied for its effects on cellular processes, including anti-inflammatory and anti-oxidant activities.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases, arthritis, and allergies.
Industry: It is used in the formulation of natural health products and supplements.
Mechanism of Action
Kirel exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the NF-κB and MAPK signaling pathways.
Anti-oxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-allergic: this compound inhibits the release of histamine and other allergic mediators.
Anti-arthritic: It reduces joint inflammation and cartilage degradation by inhibiting the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with anti-inflammatory and antioxidant properties.
Resveratrol: Known for its anti-oxidant and anti-inflammatory effects.
Quercetin: A flavonoid with anti-inflammatory and anti-oxidant activities.
Uniqueness of Kirel
This compound is unique due to its broad spectrum of biological activities and its ability to modulate multiple signaling pathways.
Properties
IUPAC Name |
1-[6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNTARIOIRWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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